2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine
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Overview
Description
2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine is an organic compound with the molecular formula C9H11F3N2 and a molecular weight of 204.19 g/mol . This compound features a pyridine ring substituted with an isopropyl group at the 2-position, a trifluoromethyl group at the 4-position, and an amine group at the 3-position. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with isopropylamine under specific conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to around 130°C for 24 hours, followed by workup procedures to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various amine derivatives.
Scientific Research Applications
2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and potential drug candidates.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Material Science: It is involved in the synthesis of pyridine-based ligands for stabilizing hypervalent iodine, which is applied in various synthetic transformations.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar trifluoromethyl group but differs in the position of the amine group.
2-Amino-4-(trifluoromethyl)pyridine: Another similar compound with the amine group at the 2-position and the trifluoromethyl group at the 4-position.
Uniqueness
2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other trifluoromethyl-substituted pyridines and contributes to its specific applications in various fields.
Properties
Molecular Formula |
C9H11F3N2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-propan-2-yl-4-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C9H11F3N2/c1-5(2)8-7(13)6(3-4-14-8)9(10,11)12/h3-5H,13H2,1-2H3 |
InChI Key |
OACIYRRAKRODTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1N)C(F)(F)F |
Origin of Product |
United States |
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